molecular formula C11H9F5OS B14050627 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14050627
M. Wt: 284.25 g/mol
InChI Key: OILIPKPUZXLALN-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is known for its unique structure, which includes both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propan-1-one moiety. Common synthetic routes include:

    Halogenation: Introduction of halogen atoms to the phenyl ring, followed by substitution reactions to introduce the difluoromethyl and trifluoromethylthio groups.

    Condensation Reactions: Formation of the propan-1-one moiety through condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and condensation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the propan-1-one moiety to carboxylic acids or other oxidized products.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Replacement of the difluoromethyl or trifluoromethylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the difluoromethyl or trifluoromethylthio groups.

Scientific Research Applications

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with the trifluoromethylthio group at a different position on the phenyl ring.

    1-(2-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with the trifluoromethylthio group at the 5-position.

Uniqueness

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and trifluoromethylthio groups, which can significantly impact its chemical properties and reactivity compared to its isomers.

Properties

Molecular Formula

C11H9F5OS

Molecular Weight

284.25 g/mol

IUPAC Name

1-[2-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5OS/c1-2-9(17)7-4-3-6(18-11(14,15)16)5-8(7)10(12)13/h3-5,10H,2H2,1H3

InChI Key

OILIPKPUZXLALN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)C(F)F

Origin of Product

United States

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